2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride

Aqueous solubility Salt form selection Biological assay compatibility

2-Oxaspiro[4.5]decan-3-ylmethanamine hydrochloride (CAS 2418671-70-0) is a pre-formed spirocyclic amine building block featuring a 2-oxaspiro[4.5]decane core with a methanamine substituent at the 3-position, supplied as the hydrochloride salt. With a molecular weight of 205.7 Da (free base MW 169.26), a calculated ClogP of 1.906, and a vendor-specified purity of 95.0%, this compound provides a conformationally constrained scaffold with a primary amine handle suitable for amide coupling, reductive amination, and urea formation in medicinal chemistry programs.

Molecular Formula C10H20ClNO
Molecular Weight 205.73
CAS No. 2418671-70-0
Cat. No. B2365235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride
CAS2418671-70-0
Molecular FormulaC10H20ClNO
Molecular Weight205.73
Structural Identifiers
SMILESC1CCC2(CC1)CC(OC2)CN.Cl
InChIInChI=1S/C10H19NO.ClH/c11-7-9-6-10(8-12-9)4-2-1-3-5-10;/h9H,1-8,11H2;1H
InChIKeyLANCIHZGZRRRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxaspiro[4.5]decan-3-ylmethanamine Hydrochloride (CAS 2418671-70-0): Spirocyclic Amine Building Block for Drug Discovery


2-Oxaspiro[4.5]decan-3-ylmethanamine hydrochloride (CAS 2418671-70-0) is a pre-formed spirocyclic amine building block featuring a 2-oxaspiro[4.5]decane core with a methanamine substituent at the 3-position, supplied as the hydrochloride salt [1]. With a molecular weight of 205.7 Da (free base MW 169.26), a calculated ClogP of 1.906, and a vendor-specified purity of 95.0%, this compound provides a conformationally constrained scaffold with a primary amine handle suitable for amide coupling, reductive amination, and urea formation in medicinal chemistry programs [1]. The spirocyclic architecture locks the tetrahydrofuran and cyclohexane rings into a defined three-dimensional orientation, offering a balance of rigidity and favorable physicochemical properties that distinguish it from flexible-chain amine building blocks [2].

Why Generic Spirocyclic Amines Cannot Substitute for 2-Oxaspiro[4.5]decan-3-ylmethanamine Hydrochloride in Research Procurement


Spirocyclic amine building blocks are not interchangeable commodity items. The specific position of the oxygen atom within the spiro[4.5]decane framework, the location of the aminomethyl substituent, and the salt form collectively determine the compound's three-dimensional exit vector geometry, hydrogen-bonding capacity, and aqueous solubility profile [1]. The 2-oxa regioisomer places the ether oxygen in the smaller tetrahydrofuran ring, creating a distinct spatial and electronic environment compared to 1-oxa, 6-oxa, or 8-oxa analogs, which directly influences the orientation of the amine handle relative to the lipophilic cyclohexane ring and thus the binding conformation of downstream derivatives [1]. Furthermore, the hydrochloride salt form (CAS 2418671-70-0) offers verified aqueous handling properties that are absent in the free base (CAS 2060050-79-3), which is reported as water-insoluble . Substituting an all-carbon spiro[4.5]decane amine or a differently positioned oxa-spiro isomer would yield derivatives with altered physicochemical and pharmacological profiles, potentially invalidating structure-activity relationship (SAR) data and delaying project timelines.

Quantitative Differentiation Evidence: 2-Oxaspiro[4.5]decan-3-ylmethanamine Hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage: Hydrochloride Salt (CAS 2418671-70-0) vs. Free Base (CAS 2060050-79-3)

The hydrochloride salt form of 2-oxaspiro[4.5]decan-3-ylmethanamine (CAS 2418671-70-0) provides markedly enhanced aqueous solubility compared to the free base (CAS 2060050-79-3). The free base is characterized as 'insoluble in water, and soluble in most organic solvents such as ethanol, ether, benzene, and acetone,' as reported by Chemenu . In contrast, the hydrochloride salt, with a molecular formula of C10H20ClNO and a molecular weight of 205.7 Da, is supplied with a calculated ClogP of 1.906, indicating moderate lipophilicity compatible with aqueous solubility [1]. This salt-form advantage enables direct use in aqueous biological assay buffers without organic co-solvents, a critical requirement for reproducible biochemical and cell-based screening.

Aqueous solubility Salt form selection Biological assay compatibility

Oxa-Spirocycle Scaffold: Up to 40-Fold Water Solubility Improvement Over All-Carbon Spirocyclic Analogs

Incorporation of an oxygen atom into the spirocyclic unit has been demonstrated to dramatically improve water solubility—by up to 40-fold—and concomitantly lower lipophilicity compared to all-carbon spirocyclic analogs, as established by Fominova et al. in a comprehensive study of over 150 oxa-spirocyclic compounds [1]. This class-level finding directly applies to 2-oxaspiro[4.5]decan-3-ylmethanamine hydrochloride: the tetrahydrofuran oxygen in the 2-oxa position contributes to reduced logP and enhanced aqueous solubility relative to a hypothetical all-carbon spiro[4.5]decan-3-ylmethanamine analog. The same study demonstrated that oxa-spirocyclic analogs of the antihypertensive drug terazosin exhibited superior in vivo potency, validating the translational relevance of the solubility advantage [1].

Water solubility Lipophilicity reduction Oxa-spirocycle scaffold ADME optimization

Molecular Weight Efficiency: 17.5% Lower MW vs. 8,8-Difluoro-2-oxaspiro[4.5]decan-3-ylmethanamine Hydrochloride (CAS 2418695-51-7)

The target compound (MW 205.7 Da) offers a 36.0 Da molecular weight advantage over its 8,8-difluoro-substituted analog, (8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride (MW 241.71 Da), representing a 17.5% reduction [1]. This lower molecular weight is consequential for downstream drug discovery applications where ligand efficiency metrics (e.g., LE = 1.4 × pKi / heavy atom count) are used to prioritize chemical series. The non-fluorinated scaffold provides a baseline core onto which fluorine atoms can be strategically introduced at later optimization stages based on specific metabolic or conformational requirements, rather than being pre-committed to a higher-MW starting point.

Ligand efficiency Molecular weight Fragment-based drug design Fluorinated analog comparison

Positional Isomer Specificity: 3-ylmethanamine Exit Vector vs. 2-Oxaspiro[4.5]decan-8-amine (CAS 2555249-87-9)

The target compound positions the aminomethyl group at the 3-position of the tetrahydrofuran ring within the 2-oxaspiro[4.5]decane framework, providing a flexible CH₂ spacer between the spirocyclic core and the reactive amine [1]. In contrast, 2-oxaspiro[4.5]decan-8-amine (CAS 2555249-87-9; MW 155.24 Da) bears the amine directly on the cyclohexane ring at the 8-position, lacking the methylene spacer and presenting a fundamentally different exit vector [2]. This structural distinction translates into different spatial trajectories for appended groups in derivative libraries: the 3-ylmethanamine isomer projects substituents away from the spirocyclic core with one additional rotatable bond, while the 8-amine isomer anchors substituents rigidly to the cyclohexyl ring periphery. The molecular weight difference (205.7 vs. 155.24 Da for the free amine forms) further reflects the distinct substitution patterns.

Exit vector geometry Positional isomer Amine orientation Structure-based drug design

Patent Pathway Relevance: Oxaspiro[4.5]decane Scaffold in Opioid Receptor Modulator Development (WO-2023011422-A1)

Patent WO-2023011422-A1, assigned to Jiangsu Nhwa Pharmaceutical Co., Ltd. and Shujing Biopharma Co., Ltd., claims oxaspiro derivatives of general formula (I) as opioid receptor activators for analgesic drug development [1]. The claimed compounds incorporate the oxaspiro[4.5]decane core as a central pharmacophoric element. 2-Oxaspiro[4.5]decan-3-ylmethanamine hydrochloride serves as a strategic building block for constructing derivatives within the scope of this patent family: the primary amine handle at the 3-position enables straightforward coupling to carboxylic acid, sulfonyl chloride, or isocyanate partners to generate diverse analgesic candidate libraries [1]. This patent-backed development pathway provides procurement justification that is absent for spirocyclic amine building blocks lacking a defined intellectual property context in active therapeutic programs.

Opioid receptor Analgesic drug discovery Oxaspiro derivative Patent landscape

Optimal Application Scenarios for 2-Oxaspiro[4.5]decan-3-ylmethanamine Hydrochloride Based on Verified Differentiation Evidence


Aqueous Biological Assay-Compatible Compound Library Synthesis

The hydrochloride salt form of this building block enables direct dissolution in aqueous assay buffers, making it the preferred choice for parallel synthesis of compound libraries intended for biochemical screening without organic co-solvent interference [1]. The confirmed water compatibility, in contrast to the water-insoluble free base (CAS 2060050-79-3) , supports high-throughput amide coupling and reductive amination protocols in aqueous-miscible solvent systems, reducing the need for DMSO stock solutions that can precipitate at assay concentrations.

Opioid Receptor Modulator Hit-to-Lead Optimization

For medicinal chemistry teams pursuing μ-opioid or κ-opioid receptor modulators, this building block provides a direct entry point to the oxaspiro[4.5]decane scaffold claimed in patent WO-2023011422-A1 [2]. The 3-ylmethanamine handle allows systematic SAR exploration through derivatization with diverse carboxylic acids, sulfonyl chlorides, and isocyanates, while the patent landscape provides a clear freedom-to-operate assessment framework not available for unclaimed spirocyclic amine scaffolds.

Late-Stage Functionalization Programs Requiring Low-MW Starting Scaffolds

With a molecular weight of 205.7 Da (HCl salt), this compound preserves ligand efficiency headroom for late-stage functionalization [3]. Compared to the 8,8-difluoro analog (MW 241.71 Da) , the target compound allows medicinal chemists to introduce fluorine atoms or other substituents in a hypothesis-driven manner at optimized positions during lead optimization, rather than being constrained by a pre-fluorinated, higher-MW starting point. This is particularly valuable in fragment-based drug discovery and CNS programs where molecular weight control is critical for blood-brain barrier penetration.

Oxa-Spirocycle Scaffold Exploration for Solubility-Challenged Lead Series

For lead series suffering from poor aqueous solubility or excessive lipophilicity, this 2-oxaspiro[4.5]decane building block offers a scaffold replacement strategy supported by the class-level finding that oxa-spirocycles improve water solubility by up to 40-fold over all-carbon spirocyclic analogs [4]. The ClogP of 1.906 [3] confirms moderate lipophilicity suitable for oral bioavailability, making the compound a rational choice for scaffold-hopping campaigns aimed at improving developability without sacrificing target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.